molecular formula C12H16N2O B1518972 1-[(3-Aminophenyl)methyl]piperidin-2-one CAS No. 21172-67-8

1-[(3-Aminophenyl)methyl]piperidin-2-one

Cat. No.: B1518972
CAS No.: 21172-67-8
M. Wt: 204.27 g/mol
InChI Key: AZMKJQQYXXKZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Aminophenyl)methyl]piperidin-2-one is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an amino group attached to the benzene ring and a piperidin-2-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3-Aminophenyl)methyl]piperidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminophenylmethyl chloride with piperidin-2-one under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group on the benzene ring attacks the electrophilic carbon of the piperidin-2-one.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Aminophenyl)methyl]piperidin-2-one can undergo various chemical reactions, including:

  • Oxidation: The amino group on the benzene ring can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the piperidin-2-one moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of 1-[(3-nitrophenyl)methyl]piperidin-2-one.

  • Reduction: Formation of this compound.

  • Substitution: Formation of various substituted piperidin-2-ones depending on the nucleophile used.

Scientific Research Applications

1-[(3-Aminophenyl)methyl]piperidin-2-one has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe to study biological systems and interactions with biomolecules.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[(3-Aminophenyl)methyl]piperidin-2-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the biological system and the specific application.

Comparison with Similar Compounds

1-[(3-Aminophenyl)methyl]piperidin-2-one is similar to other piperidin-2-one derivatives, but its unique feature is the presence of the 3-aminophenyl group. This group can influence the compound's reactivity and biological activity. Similar compounds include:

  • Piperidin-2-one derivatives with different substituents on the benzene ring.

  • Other aminophenyl derivatives with varying functional groups.

These compounds may exhibit different chemical and biological properties due to variations in their molecular structures.

Properties

IUPAC Name

1-[(3-aminophenyl)methyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h3-5,8H,1-2,6-7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMKJQQYXXKZPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Aminophenyl)methyl]piperidin-2-one
Reactant of Route 2
Reactant of Route 2
1-[(3-Aminophenyl)methyl]piperidin-2-one
Reactant of Route 3
Reactant of Route 3
1-[(3-Aminophenyl)methyl]piperidin-2-one
Reactant of Route 4
Reactant of Route 4
1-[(3-Aminophenyl)methyl]piperidin-2-one
Reactant of Route 5
Reactant of Route 5
1-[(3-Aminophenyl)methyl]piperidin-2-one
Reactant of Route 6
Reactant of Route 6
1-[(3-Aminophenyl)methyl]piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.